tert-Butyl (5-chloro-2-iodophenyl)carbamate
Overview
Description
tert-Butyl (5-chloro-2-iodophenyl)carbamate: is an organic compound with the molecular formula C11H13ClINO2. It is a derivative of carbamic acid, featuring a tert-butyl ester group and a phenyl ring substituted with chlorine and iodine atoms. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-chloro-2-iodoaniline.
Protection of the Amino Group: The amino group of 5-chloro-2-iodoaniline is protected using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms tert-butyl (5-chloro-2-iodophenyl)carbamate.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors for better control and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl (5-chloro-2-iodophenyl)carbamate can undergo substitution reactions, such as Suzuki-Miyaura coupling, to form various biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts, boronic acids or esters, and a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under controlled conditions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Depending on the oxidizing agent and conditions used.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (5-chloro-2-iodophenyl)carbamate depends on its application. In synthetic chemistry, its reactivity is primarily due to the presence of the iodine atom, which can be easily substituted, and the carbamate group, which can be hydrolyzed under acidic or basic conditions. In biological systems, its mechanism would depend on the specific target it interacts with, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate: Similar in structure but with a fluorine atom instead of a chlorine atom.
tert-Butyl (4-iodophenyl)carbamate: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
Uniqueness:
Substituent Effects: The presence of both chlorine and iodine atoms in tert-butyl (5-chloro-2-iodophenyl)carbamate provides unique reactivity patterns, particularly in substitution reactions.
Versatility: The compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(5-chloro-2-iodophenyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWZWURJQZQFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.